Chemical structure and properties of H-L-Dap(fmoc)-otbu
Chemical structure and properties of H-L-Dap(fmoc)-otbu
The following technical guide details the chemical structure, properties, and applications of H-L-Dap(Fmoc)-OtBu hydrochloride , a specialized orthogonal building block for advanced peptide synthesis.
Strategic Orthogonality in Peptidomimetic Synthesis
CAS Number: 2301859-03-8 (HCl salt)
Molecular Formula:
Molecular Architecture & Orthogonality
H-L-Dap(Fmoc)-OtBu is a derivative of L-2,3-Diaminopropionic acid (L-Dap) , a non-proteinogenic amino acid often used to introduce conformational constraints or "click" chemistry handles into peptide backbones.
This specific derivative is engineered with a unique orthogonal protection pattern that distinguishes it from standard Solid Phase Peptide Synthesis (SPPS) building blocks (which typically carry an N
Structural Breakdown
-
N
-Amine (H-): The alpha-amine is unprotected (free), existing as a hydrochloride salt. This serves as the primary attachment point for chain elongation or coupling to carboxylic acids. -
N
-Side Chain (Fmoc): The beta-amine is protected by the Fluorenylmethoxycarbonyl (Fmoc) group. This group is base-labile (cleaved by piperidine/DBU). -
C-Terminus (OtBu): The carboxylic acid is protected as a tert-butyl ester (OtBu) . This group is acid-labile (cleaved by TFA/HCl).
The Orthogonality Triad
The strategic value of this molecule lies in its ability to allow selective manipulation of three distinct sites. Unlike standard Fmoc-Dap(Boc)-OH, which is designed for the N-terminus of a growing chain, H-L-Dap(Fmoc)-OtBu is designed as a C-terminal acceptor or a solution-phase intermediate .
Figure 1: Orthogonal protection strategy. The molecule allows extension at the
Physicochemical Profile
The following data characterizes the hydrochloride salt, which is the stable storage form. The free base is prone to instability and should be generated in situ.
| Property | Specification | Notes |
| Full Chemical Name | Also: H-L-Dap(Fmoc)-OtBu | |
| CAS Number | 2301859-03-8 | Specific to the HCl salt form. |
| Molecular Weight | 418.92 g/mol | Includes HCl counterion. |
| Appearance | White to off-white powder | Hygroscopic; store in desiccator. |
| Solubility | High: DMF, DMSO, MeOHModerate: DCM, Water | Dissolve in DMF for coupling reactions. |
| Purity (HPLC) | Critical to avoid | |
| Storage | -20°C, Inert Atmosphere | Protect from moisture to prevent ester hydrolysis. |
Synthetic Utility & Mechanisms[2][3][4][5]
A. Solution Phase Strategy
H-L-Dap(Fmoc)-OtBu is ideal for convergent synthesis where a peptide fragment is coupled to the Dap core.
-
Coupling: The free
-amine is acylated by an incoming Carboxylic Acid (R-COOH) using standard activators (HATU/DIEA). -
Branching: Post-coupling, the side-chain Fmoc can be removed with base (e.g., Diethylamine) to expose the
-amine for branching without disturbing the C-terminal ester or the newly formed amide bond. -
Cyclization: Alternatively, the C-terminal OtBu can be removed with acid (TFA) to allow head-to-tail cyclization or coupling to a resin, while keeping the side-chain Fmoc intact.
B. Compatibility Warning (Fmoc-SPPS)
Critical Constraint: If you couple an Fmoc-Amino Acid to H-L-Dap(Fmoc)-OtBu, you create a system with two Fmoc groups (one on the N-term of the new residue, one on the Dap side chain).
-
Consequence: The subsequent deprotection step (Piperidine) will remove BOTH Fmoc groups.
-
Solution: To maintain orthogonality, the incoming amino acid must use a protecting group compatible with Fmoc but orthogonal to OtBu, such as Cbz (Z) , Alloc , or Boc (if OtBu cleavage is acceptable later).
Experimental Protocols
Protocol A: Coupling to H-L-Dap(Fmoc)-OtBu (Solution Phase)
Purpose: To attach a carboxylic acid (R-COOH) to the free
Reagents:
-
H-L-Dap(Fmoc)-OtBu
HCl (1.0 equiv) -
Carboxylic Acid Component (1.1 equiv)
-
HATU (1.1 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF. Add 1.0 equiv of DIPEA. Stir for 2 minutes to form the activated ester.
-
Neutralization: In a separate vial, dissolve H-L-Dap(Fmoc)-OtBu
HCl in DMF. Add 2.0 equiv of DIPEA to neutralize the HCl salt and liberate the free amine.-
Note: Perform this immediately before addition to prevent dimerization.
-
-
Coupling: Add the Dap solution to the activated acid solution.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS (Target Mass = MW of Acid + 382.4 - 18).
-
Workup: Dilute with Ethyl Acetate. Wash with 5%
, 1M (briefly, to avoid OtBu cleavage), and Brine. Dry over .
Protocol B: Selective Side-Chain Deprotection
Purpose: To remove the Fmoc group from the
Reagents:
-
20% Diethylamine (DEA) in DCM (or DMF). Note: DEA is preferred over Piperidine for solution phase to simplify evaporation.
Step-by-Step:
-
Dissolve the coupled product (R-CO-Dap(Fmoc)-OtBu) in DCM.
-
Add an equal volume of 40% DEA/DCM (final conc 20%).
-
Stir for 30-60 minutes.
-
Evaporation: Concentrate in vacuo. Co-evaporate with heptane or toluene to remove the dibenzofulvene byproduct.
-
Result: R-CO-Dap(
)-OtBu.
Troubleshooting & Stability
Diketopiperazine (DKP) Formation
When the Fmoc group is removed from the side chain (or if the N-alpha is acylated with a Proline/Glycine), there is a risk of intramolecular cyclization.
-
Risk Factor: High. The 1,2-diamine structure of Dap is structurally predisposed to form cyclic urea derivatives or lactams if activated incorrectly.
-
Mitigation: Keep the C-terminus protected (OtBu) until the final step. Avoid leaving the free amine (after Fmoc removal) in solution for extended periods; acylate immediately.
Racemization
The
-
Observation: Loss of chirality during coupling.
-
Prevention: Use "low-racemization" additives like Oxyma Pure if using carbodiimides. Avoid strong bases during the coupling of the Dap unit itself.
Storage of the Free Base
Never store H-L-Dap(Fmoc)-OtBu as a free base. It will absorb
Figure 2: Divergent synthetic pathways accessible via the H-L-Dap(Fmoc)-OtBu intermediate.
References
-
PubChem. (2025). Compound Summary: Fmoc-Dap(Fmoc)-OH and Derivatives. National Library of Medicine. Available at: [Link]
- Bachem. (2023). Technical Guide to Orthogonal Protecting Groups in SPPS. Bachem AG. (General reference for Fmoc/OtBu orthogonality).
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004).[2] An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups. Organic Letters, 6(2), 213–215. (Provides context on Dap synthesis and stability).
